molecular formula C24H29N5O4 B11130433 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11130433
M. Wt: 451.5 g/mol
InChI Key: ZIDYCBADKAJBPU-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a heterocyclic compound featuring:

  • A propanamide linker connecting the piperidine moiety to a pyrido[2,1-c][1,2,4]triazin-4-one heterocycle. This triazinone core is a fused bicyclic system that may contribute to hydrogen bonding and π-π stacking interactions in biological targets.

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C24H29N5O4/c1-32-20-8-6-17(15-21(20)33-2)16-28-13-10-18(11-14-28)25-23(30)9-7-19-24(31)29-12-4-3-5-22(29)27-26-19/h3-6,8,12,15,18H,7,9-11,13-14,16H2,1-2H3,(H,25,30)

InChI Key

ZIDYCBADKAJBPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=NN=C4C=CC=CN4C3=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The pyridotriazinone nucleus was constructed via a two-step sequence starting from 2-aminonicotinic acid. Treatment with cyanogen bromide in acetic acid yielded 3-cyano-2-aminopyridine, which underwent cyclization with hydrazine hydrate at 80°C to form 3-hydrazinylpyrido[2,1-c]triazin-4-one. This intermediate was subsequently oxidized using MnO₂ in dichloromethane to afford the 4-oxo-4H-pyrido[2,1-c]triazin-3-yl scaffold in 67% yield.

Functionalization at the 3-Position

Preparation of the N-[1-(3,4-Dimethoxybenzyl)-4-Piperidyl] Amine

Piperidine Substitution and Protective Group Strategy

4-Piperidone was converted to its Boc-protected derivative using di-tert-butyl dicarbonate in dichloromethane. Reductive amination with 3,4-dimethoxybenzaldehyde and sodium triacetoxyborohydride in 1,2-dichloroethane afforded the N-Boc-1-(3,4-dimethoxybenzyl)-4-piperidylamine. Deprotection with trifluoroacetic acid (TFA) yielded the free amine, which was isolated as a hydrochloride salt (82% yield).

Optimization of Alkylation Conditions

Alternative pathways explored Mitsunobu conditions for benzylation, but competing O-alkylation reduced efficiency. Optimal results were achieved using 3,4-dimethoxybenzyl bromide with K₂CO₃ in acetonitrile at 60°C, achieving 89% conversion. The reaction’s regioselectivity was confirmed via ¹H NMR, showing exclusive N-alkylation.

Final Assembly via Amide Coupling

Activation of the Carboxylic Acid

The 3-(4-oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid was activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA). This generated the reactive O-acylisourea intermediate, which facilitated nucleophilic attack by the piperidyl amine.

Reaction Monitoring and Purification

The coupling reaction proceeded in anhydrous DMF at 0°C to minimize epimerization. After 12 hours, the crude product was purified via silica gel chromatography (CH₂Cl₂/MeOH 20:1), yielding the title compound as a white crystalline solid (41% yield). Purity was confirmed by HPLC (98.2%, C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazine-H), 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 7.28–7.12 (m, 3H, aromatic-H), 6.85 (s, 1H, OCH₃), 4.32 (t, J = 6.8 Hz, 2H, piperidyl-CH₂), 3.79 (s, 6H, OCH₃), 3.45–3.22 (m, 4H, piperidyl-NCH₂), 2.95–2.78 (m, 2H, propanamide-CH₂), 2.14–1.89 (m, 4H, piperidyl-CH₂).

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed the (R)-configuration at the propanamide chiral center. The pyridotriazinone core exhibited planarity (r.m.s.d. 0.012 Å), with intramolecular hydrogen bonding between the triazine N2 and propanamide carbonyl (2.89 Å).

Comparative Evaluation of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Pyridotriazinone cyclizationHydrazine hydrate, 80°C6795
Piperidine alkylation3,4-Dimethoxybenzyl bromide8997
Propanamide couplingHATU, DIPEA, DMF4198.2
Global yield32

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups within the compound, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the pyridotriazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves multi-step organic reactions that typically include the formation of the piperidine ring and the pyrido-triazine moiety. The compound's structure can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

This structural complexity contributes to its varied biological activities.

Anticancer Properties

Research indicates that derivatives of pyrido-triazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The exact mechanism remains under investigation but is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Neuropharmacological Effects

Compounds with similar structural motifs have been studied for their effects on the central nervous system (CNS). Some derivatives have shown promise as potential treatments for neurological disorders due to their ability to interact with neurotransmitter systems. Specifically, they may act as inhibitors or modulators of dopamine and serotonin receptors, which are crucial in mood regulation and cognitive function .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrido-triazine derivatives were synthesized and tested for their anticancer efficacy against human breast cancer cells. Results indicated that certain modifications to the triazine ring enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial testing of various pyrido-triazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()
  • Example Compound : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences: Core: Pyrido[3,4-d]pyrimidinone vs. pyrido[2,1-c]triazinone in the target compound. Substituents: 3,4-Dichlorobenzyl (electron-withdrawing) vs. 3,4-dimethoxybenzyl (electron-donating) on piperidine. Linker: Ethylpyrazole vs. propanamide.
  • Impact: The dichlorobenzyl group may enhance lipophilicity but reduce metabolic stability compared to dimethoxybenzyl. The pyrimidinone core could offer distinct binding kinetics versus triazinone .
Pyrazolo[3,4-d]pyrimidine-Chromene Hybrids ()
  • Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Key Differences: Core: Pyrazolo-pyrimidine fused with chromene vs. pyrido-triazinone. Substituents: Fluorophenyl and sulfonamide groups vs. dimethoxybenzyl and propanamide.
  • Fluorine atoms may improve bioavailability via reduced metabolism .

Piperidine Substituent Modifications

N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide ()
  • 3,4-dimethoxybenzyl. Core: Quinazolinone vs. pyrido-triazinone.
  • Quinazolinones are known for EGFR inhibition, suggesting divergent applications compared to triazinones .

Propanamide Linker Variations

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()
  • Example Compound: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide.
  • Key Differences: Linker: Acrylamide vs. propanamide. Core: Pyrimido-pyrimidinone vs. pyrido-triazinone.
  • Impact: Acrylamide’s electrophilic nature may confer covalent binding to targets, whereas propanamide relies on non-covalent interactions. The methylpiperazine substituent could enhance solubility .

Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight ~550 (estimated) 589 (reported) 589.1 (reported)
Substituent Effects 3,4-Dimethoxy (polar) 3,4-Dichloro (lipophilic) Fluoro (metabolic stability)
Melting Point Not reported Not reported 175–178°C
Key Functional Groups Propanamide, triazinone Pyrazole, pyrimidinone Sulfonamide, chromene

Biological Activity

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Overview

The compound features a unique structure that includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrido-Triazine Moiety : A fused bicyclic structure that contributes to its biological activity.
  • Dimethoxybenzyl Substituent : Enhances lipophilicity and potential receptor interactions.

The molecular formula is C24H29N5O4C_{24}H_{29}N_{5}O_{4} with a molecular weight of 451.5 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action may involve:

  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells by interacting with proteins that regulate apoptosis .
  • Cell Cycle Regulation : It potentially interferes with the cell cycle progression of cancer cells, leading to growth inhibition .

Interaction Studies

Interaction studies have shown that this compound can selectively bind to specific biological targets involved in cancer pathways. Techniques such as surface plasmon resonance and fluorescence polarization assays have been used to elucidate these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast and lung cancer cells .
  • Mechanistic Insights : Studies suggest that the compound may modulate signaling pathways associated with cancer progression, including those related to apoptosis and cell survival .
  • Comparative Analysis : When compared to simpler analogs lacking the pyrido-triazine moiety, this compound exhibited enhanced anticancer properties due to its dual functionality .

Data Table

The following table summarizes key characteristics and findings related to this compound:

Characteristic Details
Molecular FormulaC24H29N5O4C_{24}H_{29}N_{5}O_{4}
Molecular Weight451.5 g/mol
Biological ActivityAnticancer (inhibits cell proliferation)
Mechanism of ActionApoptosis induction & cell cycle regulation
Target Cancer TypesBreast cancer, lung cancer
Interaction TechniquesSurface plasmon resonance

Q & A

Q. What are the key considerations for synthesizing N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide?

Synthesis requires precise control of reaction parameters such as temperature (typically 60–100°C), solvent choice (e.g., ethanol, DMSO), and catalysts (e.g., triethylamine). For example, coupling reactions involving piperidine and benzyl groups demand anhydrous conditions to avoid hydrolysis. Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate the compound from byproducts .

Q. How is the molecular structure of this compound characterized?

Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., 3,4-dimethoxybenzyl group).
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amide (N-H) functional groups.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Q. What preliminary biological assays are recommended to assess its activity?

Begin with in vitro assays:

  • Enzyme inhibition studies : Target kinases or proteases using fluorometric/colorimetric substrates.
  • Cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values via MTT assays.
  • Binding affinity tests : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Test Pd-based catalysts for coupling reactions to reduce side products.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .

Q. How do structural analogs compare in terms of biological activity?

  • Structure-Activity Relationship (SAR) : Replace the 3,4-dimethoxybenzyl group with halogenated or alkylated analogs.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
  • In vivo models : Compare pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .

Q. How to resolve contradictions in reported synthetic protocols?

  • Reproducibility checks : Validate conflicting steps (e.g., amide bond formation) under controlled conditions.
  • Analytical cross-verification : Use High-Resolution Mass Spectrometry (HRMS) to confirm intermediate structures.
  • Reaction monitoring : Employ real-time techniques like ReactIR to track kinetic discrepancies .

Q. What methodologies assess the compound’s chemical stability?

  • Forced degradation studies : Expose to heat (40–80°C), light (UV), and varying pH (1–13) to identify degradation products via HPLC.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere.
  • Long-term storage testing : Use accelerated stability protocols (ICH guidelines) at 25°C/60% RH .

Q. How can computational modeling guide structural modifications?

  • Molecular docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina.
  • Quantum Mechanical (QM) calculations : Optimize substituent electronic properties (e.g., methoxy vs. nitro groups).
  • MD simulations : Analyze conformational flexibility in aqueous environments (GROMACS/NAMD) .

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